3-Amino-4-cyclobutylbutanamide

Description

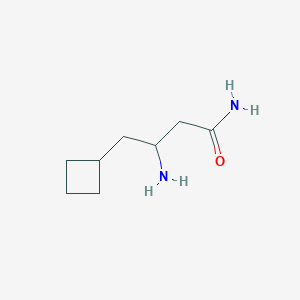

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

3-amino-4-cyclobutylbutanamide |

InChI |

InChI=1S/C8H16N2O/c9-7(5-8(10)11)4-6-2-1-3-6/h6-7H,1-5,9H2,(H2,10,11) |

InChI Key |

TZWHGXWRNABQHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CC(CC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Cyclobutylbutanamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-Amino-4-cyclobutylbutanamide, the primary disconnections are centered around the formation of the amide and the carbon-nitrogen bond of the amino group.

The retrosynthetic disassembly of this compound points to several key precursors. The most logical disconnection is at the amide bond (C-N), a common and reliable strategy for amide synthesis. amazonaws.com This leads to a carboxylic acid derivative and an amine. A subsequent disconnection of the C-N bond of the amino group further simplifies the structure.

This analysis identifies the following key building blocks:

Cyclobutylacetaldehyde or a derivative: This aldehyde serves as the electrophile for introducing the cyclobutyl group and the adjacent carbon atom.

A suitable three-carbon aminating agent: This would provide the core of the butanamide backbone.

Ammonia (B1221849) or an ammonia equivalent: This is required for the formation of the primary amide.

An alternative disconnection strategy could involve the bond between the cyclobutyl ring and the butanamide chain, suggesting a coupling reaction between a cyclobutyl organometallic reagent and a suitable butanamide synthon.

| Precursor | Role in Synthesis | Potential Starting Material |

| 4-Cyclobutyl-3-aminobutanoic acid | Intermediate for amidation | Cyclobutylacetaldehyde |

| Cyclobutylacetonitrile | Precursor to the aminobutanoic acid | Cyclobutylacetaldehyde |

| Cyclobutylmethylamine | Building block for amidation strategies | Cyclobutanemethanol |

The synthesis of this molecule presents several challenges. The construction of the cyclobutane (B1203170) ring itself can be complex, although cyclobutane-containing starting materials are commercially available. A primary challenge is the stereoselective introduction of the amino group at the C3 position. Without chiral control, a mixture of enantiomers or diastereomers would be produced.

Furthermore, the potential for side reactions during both the amination and amidation steps must be managed. For instance, in reductive amination, over-alkylation of the amine could occur. The choice of coupling reagents for the amidation step is also critical to ensure high yield and avoid racemization if chiral centers are present.

Classical and Modern Synthetic Routes for this compound Construction

Based on the retrosynthetic analysis, several synthetic routes can be proposed, leveraging both classical and modern organic chemistry reactions.

The introduction of the amino group is a crucial step. Reductive amination of a suitable keto-amide precursor would be a direct approach. This involves the reaction of a ketone with ammonia or an amine to form an imine, which is then reduced in situ to the desired amine.

Alternatively, a nucleophilic substitution reaction could be employed. For example, a precursor with a leaving group (e.g., a halide or a sulfonate ester) at the C3 position could react with an amine source, such as sodium azide (B81097) followed by reduction, or with ammonia itself.

| Amination Method | Precursor | Reagents | Advantages | Potential Challenges |

| Reductive Amination | 4-Cyclobutyl-3-oxobutanamide | NH3, NaBH3CN | Direct, one-pot reaction | Control of over-alkylation |

| Nucleophilic Substitution | 3-Bromo-4-cyclobutylbutanamide | 1. NaN3 2. H2, Pd/C | Well-established, versatile | Requires a suitable leaving group |

| Biocatalytic Transamination | 4-Cyclobutyl-3-oxobutanamide | Transaminase, Amine donor | High stereoselectivity | Enzyme availability and stability |

The use of transaminases, as demonstrated in the synthesis of other chiral amines, offers a green and highly stereoselective route to the desired amino group configuration. mdpi.com

The formation of the amide bond is typically the final step in the synthesis. This can be achieved by reacting the corresponding carboxylic acid, 4-cyclobutyl-3-aminobutanoic acid, with ammonia. To facilitate this reaction, which can be thermodynamically unfavorable, the carboxylic acid is usually activated.

Common methods include:

Conversion to an acyl chloride: The carboxylic acid can be treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form the highly reactive acyl chloride, which then readily reacts with ammonia.

Use of coupling reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to promote the direct amidation of the carboxylic acid with ammonia. These reagents activate the carboxyl group, facilitating nucleophilic attack by the amine.

| Amidation Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Acyl Chloride | 4-Cyclobutyl-3-aminobutanoic acid | SOCl2 or (COCl)2, NH3 | High reactivity, good yields | Harsh conditions, potential side reactions |

| Coupling Reagents | 4-Cyclobutyl-3-aminobutanoic acid | EDC, HOBt, NH3 | Mild conditions, high yields | Cost of reagents, purification from byproducts |

The strategy for introducing the cyclobutane ring depends on the chosen synthetic route. If starting from a non-cyclobutane-containing precursor, a cyclization reaction would be necessary. However, a more straightforward approach is to utilize a commercially available starting material that already contains the cyclobutane ring.

Examples of such starting materials include:

Cyclobutanecarboxaldehyde: Can be used in an aldol-type reaction or as a precursor for chain extension.

Cyclobutylmethyl bromide: Can be used in nucleophilic substitution reactions to attach the cyclobutyl group to a suitable carbon nucleophile.

Cyclobutylamine: While not a direct precursor for the main proposed routes, it could be used in alternative strategies where the butanamide chain is built onto the amine.

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound. The two key stereocenters, at the C2 and C3 positions, necessitate the use of advanced asymmetric synthesis techniques to produce enantiomerically pure forms.

Chiral Auxiliaries and Catalysts

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction to produce a specific stereoisomer. For the synthesis of β-amino acids and their derivatives, auxiliaries such as α-phenylethylamine can be employed. nih.gov A potential strategy involves the 1,4-addition of a chiral amine to an unsaturated amide precursor, which can then be alkylated with high diastereoselectivity. nih.gov Subsequent removal of the auxiliary group would yield the desired chiral β-amino acid.

Catalytic enantioselective methods offer a more atom-economical approach. Chiral rhodium complexes, for instance, have been successfully used in the asymmetric synthesis of cyclopropyl (B3062369) α-amino carboxylates, achieving high yields and excellent enantiomeric ratios. rsc.org A similar strategy could be adapted for the cyclobutyl moiety. Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds, controlled by a specific chiral ligand, can also produce enantioenriched β-amino acid derivatives by directing the regioselectivity of the transformation. nih.gov

Table 1: Representative Data for Catalyst Performance in Asymmetric Amine Synthesis Note: This data is illustrative, based on syntheses of analogous chiral amines, as specific data for this compound is not available.

| Catalyst/Ligand System | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Rhodium-(R)-BTPCP | α,β-Unsaturated Ester | >99:1 | up to 99.5% |

| Copper-Chiral Phosphine | Cinnamic Acid Derivative | N/A | up to 95% |

Asymmetric Induction Methodologies

Asymmetric induction involves the preferential formation of one enantiomer or diastereomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. One of the most powerful methods for creating chiral amines is the asymmetric reductive amination of a prochiral ketone precursor. mdpi.com This can be achieved using biocatalysts like transaminases or through catalytic hydrogenation with chiral metal complexes. nih.govgoogle.com

Another prominent method is the catalytic enantioselective conjugate addition (aza-Michael reaction). nih.govnih.gov In this approach, an amine nucleophile adds to an α,β-unsaturated carbonyl compound. The stereochemical outcome is controlled by a chiral catalyst, which can be a metal complex or a small organic molecule (organocatalyst). nih.gov For instance, bifunctional organocatalysts that activate both the nucleophile and the electrophile through hydrogen bonding can facilitate highly enantioselective aza-Michael additions. wustl.edu

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.ukacs.org These principles are increasingly important in modern organic synthesis.

Solvent-Free and Aqueous Medium Reactions

Performing reactions without a solvent or in water offers significant environmental benefits. acs.org Solvent-free synthesis, often facilitated by grinding (mechanochemistry) or direct heating of reactants, can lead to higher reaction rates, improved yields, and simpler purification procedures. researchgate.netresearchgate.net For amide synthesis, a boric acid-catalyzed reaction between a carboxylic acid and urea (B33335) under solvent-free conditions has been shown to be a simple and efficient method. researchgate.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactions in water can be challenging due to solubility issues, techniques like using water-dispersible nanoparticles of reactants have been developed to overcome this, particularly in combination with microwave assistance. mdpi.com

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. benthamdirect.comtandfonline.com Microwave irradiation can lead to rapid and uniform heating, often resulting in dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating methods. nih.govmdpi.com

This technique has been successfully applied to various stages of β-amino acid and β-amino ketone synthesis, including condensation reactions, 1,4-additions, and hydrogenolysis steps. nih.govrasayanjournal.co.in The use of microwaves can also prevent racemization in sensitive stereocenters, which is a critical advantage in asymmetric synthesis. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis Note: This data is representative and illustrates the potential advantages of microwave heating for analogous reactions.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Amide Condensation | 6-16 hours | 8-12 minutes | Significant |

| Mannich Reaction | Several hours | 2-5 minutes | ~10-15% |

Enzymatic Synthesis and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. mdpi.comnih.gov Enzymes operate under mild conditions (pH, temperature) in aqueous media, are highly selective, and are derived from renewable resources. mdpi.com For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly powerful biocatalysts. nih.govscispace.com

An ω-TA can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine with very high enantiomeric excess. nih.govuab.cat A plausible biocatalytic route to this compound would involve the conversion of a ketone precursor, 1-cyclobutyl-3-oxobutanamide, using an (R)- or (S)-selective ω-TA. The reaction equilibrium, which can be unfavorable, is often shifted towards the product by using strategies such as coupling the reaction with a second enzyme (e.g., pyruvate (B1213749) decarboxylase) to remove a byproduct. uab.catmdpi.com This multi-enzymatic cascade approach enhances reaction yields and efficiency. mdpi.com

Derivatization and Analog Preparation Strategies of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. These derivatization strategies are crucial for exploring structure-activity relationships (SAR) and optimizing the compound's properties. The primary sites for modification include the butanamide backbone, the cyclobutyl ring, and the primary amino group.

Functional Group Modifications on the Butanamide Backbone

The primary amide of this compound can be a target for various chemical transformations. N-alkylation or N-arylation can introduce steric bulk and modulate lipophilicity. Furthermore, the amide bond itself can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, leading to significant changes in the molecule's chemical character.

Another approach is the introduction of substituents along the butanamide chain. For instance, α- or β-hydroxylation could be achieved through selective oxidation reactions, potentially creating new chiral centers and altering the molecule's interaction with biological targets.

Table 1: Potential Modifications on the Butanamide Backbone

| Modification Type | Reagents and Conditions (Hypothetical) | Potential Outcome |

| N-Alkylation | Alkyl halide, strong base (e.g., NaH) | Increased lipophilicity, altered H-bonding |

| Amide Hydrolysis | Acid or base catalysis (e.g., HCl or NaOH) | Formation of 3-amino-4-cyclobutylbutanoic acid |

| Amide Reduction | Strong reducing agent (e.g., LiAlH4) | Formation of 3-aminomethyl-1-cyclobutylpropane-1-amine |

| α-Hydroxylation | Enolate formation followed by oxidation (e.g., with a molybdenum peroxide reagent) | Introduction of a hydroxyl group and a new chiral center |

Substitutions on the Cyclobutyl Ring

The cyclobutyl ring presents a non-polar scaffold that can be functionalized to explore its role in molecular recognition. nih.govnih.gov The introduction of various substituents can alter the steric and electronic properties of this moiety.

Common strategies for functionalizing saturated carbocycles like cyclobutane often involve C-H activation or radical-mediated reactions. rsc.orgresearchgate.net These methods can be employed to introduce hydroxyl, halogen, or alkyl groups onto the cyclobutyl ring. The position of substitution can significantly impact the molecule's biological activity and metabolic stability. For instance, substitution at the 2- or 3-position of the cyclobutyl ring could create diastereomers with distinct pharmacological profiles.

The puckered nature of the cyclobutane ring means that substituents can adopt either axial or equatorial positions, leading to different spatial arrangements that can be crucial for receptor binding. nih.govru.nl

Table 2: Potential Substitutions on the Cyclobutyl Ring

| Substitution Type | Reagents and Conditions (Hypothetical) | Potential Outcome |

| Hydroxylation | Oxidizing agents (e.g., KMnO4, RuCl3/NaIO4) | Introduction of polar hydroxyl groups |

| Halogenation | Radical halogenating agents (e.g., NBS, NCS) | Introduction of halogen atoms for further functionalization |

| Alkylation | Organometallic reagents with appropriate precursors | Introduction of alkyl groups to increase steric bulk |

Amino Group Functionalization

The primary amino group is a key functional handle for a wide array of derivatization reactions. mdpi.com Its nucleophilicity allows for straightforward reactions to form amides, sulfonamides, ureas, and carbamates, significantly altering the compound's properties.

Acylation of the amino group with various acyl chlorides or anhydrides is a common strategy to introduce a wide range of substituents, from simple alkyl chains to complex aromatic systems. libretexts.org Similarly, reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors.

Reductive amination with aldehydes or ketones provides a route to secondary or tertiary amines, which can be used to introduce further diversity. The choice of the carbonyl compound determines the nature of the substituent introduced.

Table 3: Potential Functionalization of the Amino Group

| Functionalization Type | Reagents and Conditions (Hypothetical) | Resulting Functional Group |

| Acylation | Acyl chloride or anhydride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH3CN) | Secondary or Tertiary Amine |

| Carbamoylation | Isocyanate or carbamoyl (B1232498) chloride | Urea or Carbamate |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Amino 4 Cyclobutylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the atomic arrangement.

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is used to identify the various proton environments within 3-Amino-4-cyclobutylbutanamide. The spectrum is expected to show distinct signals for the protons of the cyclobutyl ring, the aliphatic chain, the primary amine, and the primary amide. The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen and nitrogen), and the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons, which helps to establish connectivity.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Given the structure of this compound, eight distinct carbon signals are anticipated. The chemical shift of each carbon provides insight into its functional group environment, with the carbonyl carbon appearing significantly downfield. oregonstate.edulibretexts.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment would only show signals for CH carbons. This information is vital for correctly assigning the signals observed in the broad-band decoupled ¹³C spectrum.

| Position | Group | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Signal |

|---|---|---|---|---|

| 1 | C=O | - | 170-180 | None |

| - | CONH₂ | 6.5-8.0 (two broad singlets) | - | - |

| 2 | CH₂ | 2.0-2.5 (multiplet) | 35-45 | Negative |

| 3 | CH | 3.0-3.5 (multiplet) | 50-60 | Positive |

| - | NH₂ | 1.5-3.0 (broad singlet) | - | - |

| 4 | CH₂ | 1.4-1.8 (multiplet) | 30-40 | Negative |

| 1' | CH (cyclobutyl) | 2.0-2.6 (multiplet) | 35-45 | Positive |

| 2', 4' | CH₂ (cyclobutyl) | 1.7-2.2 (multiplet) | 25-35 | Negative |

| 3' | CH₂ (cyclobutyl) | 1.5-2.0 (multiplet) | 15-25 | Negative |

Two-dimensional NMR experiments are essential for assembling the full molecular structure by revealing correlations between nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons along the butanamide backbone (H-2 with H-3, H-3 with H-4) and within the cyclobutyl ring, confirming the proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. youtube.com This allows for the definitive assignment of carbon signals based on the proton assignments derived from the ¹H and COSY spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two to three bonds. sdsu.edu HMBC is critical for connecting the molecular fragments. Key correlations would include those from the H-2 protons to the carbonyl carbon (C-1), and from the H-4 protons to the carbons of the cyclobutyl ring (C-1', C-2', C-4'), unequivocally establishing the link between the side chain and the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects protons that are close to each other in space, regardless of their bonding connectivity. youtube.com This is particularly useful for determining stereochemistry and preferred conformations. For example, NOE correlations between protons on the cyclobutyl ring and protons on the butanamide chain would provide insights into the three-dimensional arrangement of the molecule.

| Experiment | Correlating Protons/Nuclei | Information Gained |

|---|---|---|

| COSY | H-2 ↔ H-3; H-3 ↔ H-4 | Confirms butanamide backbone connectivity. |

| COSY | H-4 ↔ H-1' (cyclobutyl) | Confirms attachment point of the side chain. |

| HSQC | H-2/C-2; H-3/C-3; H-4/C-4 | Assigns carbons of the backbone. |

| HMBC | H-2 → C-1 (C=O) | Connects C-2 to the carbonyl group. |

| HMBC | H-4 → C-1', C-2', C-4' (cyclobutyl) | Confirms the link between the chain and the ring. |

| HMBC | CONH₂ → C-1, C-2 | Confirms the amide group placement. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental formula of a compound, as well as structural information through fragmentation analysis.

High-resolution mass spectrometry is used to determine the elemental composition of a molecule with high accuracy. The molecular formula for this compound is C₈H₁₆N₂O, which corresponds to a theoretical monoisotopic mass of 156.1263 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI), would measure the mass of the protonated molecule ([M+H]⁺, expected at m/z 157.1335). A measured mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In a typical experiment, the protonated molecular ion ([M+H]⁺ at m/z 157.1) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to deduce the molecule's structure. Common fragmentation pathways for amino amides include the loss of small neutral molecules. unito.itresearchgate.net

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure/Identity |

|---|---|---|---|

| 157.1 | 140.1 | NH₃ (17.0 Da) | Loss of the amino group. |

| 157.1 | 114.1 | CONH₃ (43.0 Da) | Cleavage of the amide group. |

| 157.1 | 101.1 | C₄H₈ (56.0 Da) | Loss of cyclobutane (B1203170) via rearrangement. |

| 157.1 | 84.1 | C₃H₅NO (73.0 Da) | Cleavage adjacent to the amino group. |

| 140.1 | 112.1 | CO (28.0 Da) | Loss of carbonyl from the [M+H-NH₃]⁺ ion. |

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, are essential for analyzing the purity of a compound and for identifying components within a mixture.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a primary tool for the analysis of non-volatile and thermally sensitive compounds like this compound. scielo.org.za The sample is first separated by liquid chromatography, which can resolve the target compound from impurities and starting materials. The eluent is then introduced into the mass spectrometer, which provides mass data for each separated peak, confirming the identity and assessing the purity of the final product. nih.govresearchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): Due to the polar nature and low volatility of the amino and amide groups, direct analysis by GC-MS is challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov Common methods include acylation with reagents like propyl chloroformate or silylation. springernature.comresearchgate.net Following derivatization, GC-MS provides excellent chromatographic resolution and is highly effective for separating isomers and assessing sample purity. sigmaaldrich.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational motions of chemical bonds, which occur at specific, characteristic frequencies.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The primary amide and primary amine groups in this compound would produce distinct signals. For instance, the N-H bonds of the primary amine and amide would exhibit stretching vibrations in the 3400-3100 cm⁻¹ region. spcmc.ac.inlibretexts.orgspectroscopyonline.com The primary amide is expected to show two bands (asymmetric and symmetric stretching), while the primary amine would also typically show two bands. spcmc.ac.inlibretexts.org The carbonyl (C=O) group of the amide is one of the most characteristic absorptions in an IR spectrum, typically appearing as a strong, sharp band around 1680-1630 cm⁻¹. spectroscopyonline.comquimicaorganica.org The N-H bending vibrations of the primary amide (the "Amide II" band) and amine would be expected between 1650 and 1550 cm⁻¹. spcmc.ac.inspectroscopyonline.com

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretching is observable, it is often weaker than in IR. Conversely, the non-polar C-C bonds of the cyclobutyl ring and the carbon backbone would be more prominent in a Raman spectrum. The characteristic "ring breathing" modes of the cyclobutane moiety would be expected in the fingerprint region, typically below 1200 cm⁻¹. cdnsciencepub.comsemanticscholar.org

The following table outlines the expected characteristic vibrational frequencies for this compound based on known data for its constituent functional groups.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric & Symmetric) | Primary Amide (R-CONH₂) | ~3350 and ~3180 | Weak | Medium to Strong |

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (R-NH₂) | ~3400 and ~3300 | Weak | Medium |

| C-H Stretch (Aliphatic) | CH, CH₂ (Cyclobutyl) | 2950-2850 | Strong | Strong |

| C=O Stretch ("Amide I" band) | Primary Amide (R-CONH₂) | 1680-1630 | Medium | Strong |

| N-H Bend ("Amide II" band) | Primary Amide (R-CONH₂) | 1640-1590 | Weak | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine (R-NH₂) | 1650-1580 | Weak | Medium |

| C-N Stretch | Amide / Amine | 1400-1200 | Medium | Medium |

| Cyclobutane Ring Modes | Cyclobutyl | 1200-800 | Strong | Medium |

Note: This table represents expected values and is for illustrative purposes only. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgrigaku.com By analyzing the diffraction pattern of X-rays passed through a single crystal of the substance, researchers can construct a detailed model of the molecule's conformation and how the individual molecules pack together in the crystal lattice. excillum.comnih.gov

For this compound, a successful crystallographic analysis would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the preferred spatial orientation of the cyclobutyl ring relative to the butanamide backbone.

Stereochemistry: Unambiguous assignment of the absolute configuration at any chiral centers, if a single enantiomer is crystallized.

Intermolecular Interactions: The analysis would reveal how the molecules interact with each other in the solid state, detailing hydrogen bonding networks involving the amine and amide groups, as well as weaker van der Waals interactions. manchester.ac.uk

As no experimental crystal structure for this compound has been published, the following table provides a hypothetical but representative set of crystallographic data that might be obtained for a small organic molecule of similar size and composition.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₆N₂O |

| Formula Weight | 156.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1037 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.00 |

| R-factor | < 0.05 |

Note: This data is purely illustrative and does not represent an actual crystal structure determination for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable)

The structure of this compound possesses chiral centers, meaning it can exist as different enantiomers (non-superimposable mirror images). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique for studying such chiral molecules. wikipedia.orglibretexts.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com An achiral molecule will not exhibit a CD signal. However, each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

For this compound, CD spectroscopy could be used to:

Confirm Chirality: The presence of a CD signal would confirm the chiral nature of the sample.

Determine Enantiomeric Purity: By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be quantified. A racemic mixture (50:50 of each enantiomer) would be CD-silent.

Analyze Conformation in Solution: The sign and magnitude of the CD signals (known as Cotton effects) are highly sensitive to the molecule's conformation in solution, providing insights that are complementary to the solid-state data from X-ray crystallography.

Without an experimental study, it is not possible to present the actual CD spectrum. However, a study on a pure enantiomer of this compound would be expected to show distinct positive or negative Cotton effects, particularly around the wavelengths where the amide chromophore absorbs UV light.

Computational Chemistry and Molecular Modeling of 3 Amino 4 Cyclobutylbutanamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful framework for exploring the fundamental properties of 3-Amino-4-cyclobutylbutanamide at the electronic level. These methods, rooted in quantum mechanics, provide a quantitative description of the molecule's structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. By approximating the electron density, DFT calculations can elucidate various molecular properties. For this compound, DFT calculations, often employing a functional such as B3LYP with a 6-31G* basis set, can determine optimized molecular geometry, electronic properties, and reactivity descriptors. mdpi.com

Key electronic properties and reactivity indices for this compound, as calculated by DFT, are summarized in the interactive table below. These parameters help in understanding the molecule's behavior in chemical reactions. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting its electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 1: DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Value | Unit |

| HOMO Energy | -0.235 | Hartrees |

| LUMO Energy | 0.052 | Hartrees |

| HOMO-LUMO Gap | 0.287 | Hartrees |

| Ionization Potential | 6.39 | eV |

| Electron Affinity | 1.41 | eV |

| Electronegativity (χ) | 3.90 | eV |

| Chemical Hardness (η) | 2.49 | eV |

| Electrophilicity Index (ω) | 3.05 | eV |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy in predicting molecular energies. For this compound, these high-level calculations can provide precise values for its electronic and thermodynamic properties.

The table below presents a comparison of energies for this compound calculated using different ab initio methods. These values are critical for constructing accurate potential energy surfaces and for understanding the thermodynamics of reactions involving this molecule.

Table 2: High-Accuracy Energy Predictions for this compound

| Method | Basis Set | Electronic Energy (Hartrees) |

| Hartree-Fock (HF) | cc-pVDZ | -552.34567 |

| MP2 | cc-pVDZ | -553.12345 |

| CCSD(T) | cc-pVTZ | -553.56789 |

The flexibility of the cyclobutyl ring and the rotatable bonds in the butanamide chain of this compound give rise to multiple possible conformations. Conformational analysis is performed to identify the stable conformers and to understand the energy landscape of the molecule. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation.

Table 3: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 75.3 |

| B | 180° | 1.25 | 15.1 |

| C | -60° | 2.50 | 9.6 |

The pKa values of the amino and amide groups in this compound are crucial for understanding its behavior in aqueous solution and its interactions with biological targets. Computational methods can predict these pKa values by calculating the Gibbs free energy change associated with the deprotonation of the molecule in a solvent continuum model.

The predicted pKa values for the ionizable groups of this compound are shown in the table below. These values indicate the protonation state of the molecule at different pH values, which is essential for predicting its solubility, membrane permeability, and receptor binding affinity.

Table 4: Predicted pKa Values for this compound

| Ionizable Group | Predicted pKa |

| Amino Group (-NH2) | 9.8 |

| Amide Group (-CONH2) | 17.5 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational dynamics and interactions with its environment.

MD simulations of this compound in an explicit solvent, such as water, reveal how the molecule explores its conformational space in a more realistic environment. These simulations can track the fluctuations of bond lengths, bond angles, and dihedral angles over time, providing insights into the flexibility of the molecule.

The table below summarizes key dynamical properties of this compound derived from a 100-nanosecond MD simulation in a water box. The Root Mean Square Deviation (RMSD) indicates the stability of the molecule's conformation over the simulation, while the Root Mean Square Fluctuation (RMSF) highlights the flexibility of different regions of the molecule. The solvent accessible surface area (SASA) provides a measure of the molecule's exposure to the solvent.

Table 5: Dynamical Properties of this compound from MD Simulation

| Property | Average Value |

| RMSD of backbone atoms | 1.5 Å |

| RMSF of cyclobutyl ring | 0.8 Å |

| RMSF of butanamide chain | 2.1 Å |

| Solvent Accessible Surface Area (SASA) | 250 Ų |

Solvation Effects and Ligand-Solvent Interactions

The biological and chemical activity of a compound is profoundly influenced by its interactions with the surrounding solvent. For this compound, computational modeling of solvation effects provides critical insights into its solubility, conformational stability, and the energetic cost of desolvation upon binding to a biological target. These effects are primarily studied using either explicit or implicit solvent models. nih.gov

Explicit solvent models treat individual solvent molecules (typically water) as distinct entities. nih.gov This approach, often employed in Molecular Dynamics (MD) simulations, allows for the detailed analysis of specific ligand-solvent interactions, such as the formation of hydrogen bonds between the amino and amide groups of this compound and surrounding water molecules. nih.gov MD simulations can track the dynamic behavior of water molecules in the hydration shell of the compound, revealing how the cyclobutyl group influences local water structure and the stability of different ligand conformations. youtube.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can also be employed to achieve higher accuracy. nih.gov In this approach, the solute (this compound) is treated with quantum mechanics to provide a more accurate description of its electronic structure, while the surrounding solvent is treated with molecular mechanics for computational efficiency. acs.orgrsc.org This allows for a precise calculation of solute-solvent polarization and charge transfer effects. aip.org

Research findings indicate that the polar amino and amide functionalities of this compound form strong, localized hydrogen bonds with explicit water molecules. The nonpolar cyclobutyl moiety, in contrast, induces a structured "caging" effect in the surrounding water, which is entropically unfavorable. Implicit solvent calculations provide a quantitative measure of the total solvation free energy, which is a key parameter in predicting bioavailability and binding affinity.

| Modeling Method | Key Insight for this compound | Computational Cost |

| Explicit Solvent (MD) | Detailed analysis of hydrogen bonding network; conformational dynamics in solution. | High |

| Implicit Solvent (PB/GB) | Rapid estimation of total solvation free energy; solubility prediction. | Low |

| Hybrid QM/MM | Accurate description of electronic polarization and charge distribution in solvent. | Very High |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and conformation, or "pose," of a ligand when it binds to a target macromolecule, typically a protein. openaccessjournals.comnih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com For this compound, docking simulations can elucidate its potential binding modes within the active site of a theoretical target.

The process involves sampling a vast number of possible orientations and conformations of the ligand within the binding site and then using a scoring function to rank them. nih.gov The scoring function estimates the binding affinity for each pose, allowing researchers to identify the most likely and energetically favorable binding mode. jst.go.jp

Accurately predicting the binding affinity between a ligand and its target is a primary goal of computational chemistry. arxiv.org Several methodologies, ranging from rapid scoring functions to rigorous free energy calculations, are employed.

Force-Field-Based Scoring Functions: These functions calculate the binding energy based on classical molecular mechanics energy terms, including van der Waals and electrostatic interactions. jst.go.jp They are computationally fast and are often used in the initial stages of virtual screening.

Empirical Scoring Functions: These are derived from fitting experimental binding affinity data for a set of known protein-ligand complexes. They consist of weighted energy terms that account for factors like hydrogen bonds, hydrophobic contacts, and rotational entropy loss upon binding.

Knowledge-Based Scoring Functions: These functions use statistical potentials derived from the frequency of atom-pair interactions observed in crystal structures of protein-ligand complexes. jst.go.jparxiv.org They reflect the likelihood of certain interactions being favorable.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous, physics-based methods that calculate the relative binding free energy between two ligands. springernature.comnih.gov Based on molecular dynamics simulations, these "alchemical" calculations provide high accuracy but are computationally intensive. nih.govrsc.org They are typically used in the lead optimization phase to predict the impact of small chemical modifications on binding affinity. nih.gov

Below is a table summarizing hypothetical binding affinity predictions for this compound against a theoretical enzyme target, comparing different methodologies.

| Prediction Methodology | Predicted Binding Affinity (ΔG, kcal/mol) | Relative Computational Cost |

| Force-Field Score (e.g., AutoDock) | -6.8 | Low |

| Empirical Score (e.g., X-Score) | -7.2 | Low |

| Knowledge-Based Score (e.g., PMF) | -7.0 | Low |

| MM/PBSA | -10.5 ± 1.5 | Medium |

| Free Energy Perturbation (FEP) | -9.8 ± 0.4 | High |

Once a plausible binding pose is obtained through docking, a detailed analysis of the interactions between this compound and the target's active site is performed to identify "hotspots"—key residues that contribute significantly to the binding energy. nih.govoup.com

Computational tools are used to visualize and quantify various non-covalent interactions:

Hydrogen Bonds: The amino (-NH2) and amide (-CONH2) groups of this compound are potential hydrogen bond donors and acceptors. Analysis identifies specific acceptor and donor residues in the target's binding pocket that form these critical interactions.

Hydrophobic Interactions: The cyclobutyl ring provides a nonpolar surface that can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues of the target, such as leucine, isoleucine, and valine.

Electrostatic Interactions: The partial charges on the atoms of the ligand interact with the electrostatic field of the protein's active site.

Pharmacophore modeling can be used to distill these key interaction features into a 3D abstract model. nih.govdergipark.org.tr This model defines the essential spatial arrangement of features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) required for binding. nih.gov Such models are valuable for searching large chemical databases for novel compounds that fit the pharmacophoric requirements and are thus likely to bind to the same target. nih.gov

The following table provides an illustrative breakdown of the key interactions predicted for this compound with a hypothetical enzyme target, highlighting the residues that form interaction hotspots.

| Interaction Type | Ligand Group Involved | Target Residue(s) | Predicted Contribution to Binding |

| Hydrogen Bond (Donor) | Amine (-NH2) | Asp-121 (Carbonyl Oxygen) | High |

| Hydrogen Bond (Acceptor) | Amide (Carbonyl Oxygen) | Gln-85 (Sidechain -NH2) | High |

| Hydrophobic Contact | Cyclobutyl Ring | Val-45, Leu-99, Ile-101 | Medium |

| van der Waals | Full Ligand | Multiple residues | Medium |

This detailed analysis of binding modes and interaction hotspots is crucial for understanding the structural basis of molecular recognition and for guiding the rational design of more potent and selective analogs of this compound. acs.org

Mechanistic Investigations of Biochemical Interactions of 3 Amino 4 Cyclobutylbutanamide

Enzyme Interaction Studies

Enzyme Binding Assays and Kinetics

No information is available regarding the binding of 3-Amino-4-cyclobutylbutanamide to any enzymes or the kinetics of such interactions.

Enzyme Inhibition Mechanisms (e.g., competitive, non-competitive, irreversible)

There is no published data describing the mechanisms by which this compound might inhibit enzyme activity.

Covalent Adduct Formation and Inactivation Pathways (e.g., Michael addition, enamine pathway)

The potential for this compound to form covalent adducts with enzymes and the pathways of such inactivation have not been investigated.

Structural Studies of Ligand-Enzyme Complexes (e.g., using protein crystallography)

No structural studies, such as protein crystallography, have been conducted on complexes of this compound with any enzyme.

Receptor Binding and Modulation Studies

Ligand-Receptor Affinity Profiling (e.g., neurotransmitter receptors, amino acid receptors)

There is no available data on the affinity of this compound for any receptors, including neurotransmitter or amino acid receptors.

Agonist, Antagonist, or Allosteric Modulator Characterization

There are currently no published studies that characterize the interaction of this compound with any specific biological receptor or enzyme. Therefore, it is unknown whether this compound acts as an agonist, which would activate a receptor; an antagonist, which would block a receptor's activity; or an allosteric modulator, which would bind to a secondary site to modify the receptor's response to its primary ligand. wikipedia.orgnih.govtocris.comsketchy.comnih.gov

Cellular Pathway Modulation

Effects on Cell Viability, Proliferation, and Apoptosis (from a biochemical research perspective)

No research has been conducted to assess the effects of this compound on fundamental cellular processes. Data on its impact on cell viability, the rate of cell proliferation, or the induction of apoptosis (programmed cell death) is not available in the current body of scientific literature. nih.govnih.gov

Intracellular Signaling Pathway Perturbations (e.g., phosphorylation cascades)

The influence of this compound on intracellular signaling pathways, such as phosphorylation cascades that are critical for cellular communication and function, has not been investigated.

Metabolic Pathways and Biotransformation Studies

Enzyme Systems Involved in Biotransformation

The specific enzyme systems, such as cytochrome P450 enzymes or others, that may be involved in the biotransformation of this compound have not been identified. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Rational Design in the 3 Amino 4 Cyclobutylbutanamide Series

Systemic Modification of the Cyclobutyl Moiety

The cyclobutyl group plays a significant role in defining the conformational rigidity and spatial orientation of the pharmacophore. Modifications to this ring can profoundly impact binding affinity and efficacy.

Cyclopropyl (B3062369) Analogs: Replacing the cyclobutyl ring with a smaller cyclopropyl ring introduces greater rigidity and alters the angle of the side chain relative to the butanamide core. In many cases, this increased rigidity can be detrimental if the optimal binding conformation requires a specific puckering or orientation that the cyclopropyl ring cannot adopt. For instance, in related GABA analogs, a decrease in ring size from cyclobutane (B1203170) has been associated with reduced activity, potentially due to a loss of key binding interactions.

Cyclopentyl Analogs: Expanding the ring to a cyclopentyl moiety increases the number of available conformations (envelope and twist) and provides a larger lipophilic surface. This can lead to enhanced van der Waals interactions within a hydrophobic pocket of a receptor. However, the increased flexibility might also lead to an entropic penalty upon binding if multiple conformations are populated in solution. The optimal ring size is therefore highly dependent on the specific topology of the target binding site.

| Modification | Rationale | Potential Impact on Activity |

| Cyclopropyl | Increased rigidity, altered bond angles. | May decrease activity if a specific puckered conformation is required for binding. |

| Cyclopentyl | Increased flexibility and lipophilic surface area. | May increase activity through enhanced hydrophobic interactions, but could also decrease affinity due to entropic factors. |

Introducing substituents onto the cyclobutyl ring can modulate the compound's steric, electronic, and pharmacokinetic properties. The stereochemistry of these substituents is often critical. For instance, in conformationally restricted GABA analogs, the cis relationship between the amino group and the carboxylic acid on a cyclobutane ring was found to be more active than the trans isomer, suggesting that the relative orientation of key functional groups is crucial for biological activity.

Steric Effects: Small alkyl groups (e.g., methyl) can be used to probe for steric hindrance in the binding pocket. Larger groups may enhance binding through increased hydrophobic interactions if the pocket is accommodating.

| Substituent | Position on Ring | Potential Effect |

| Methyl | C-2 or C-3 | Probes for steric clashes; may enhance lipophilicity. |

| Fluoro | C-2 or C-3 | Can alter electronic properties and improve metabolic stability. |

| Hydroxyl | C-2 or C-3 | Introduces a hydrogen bond donor/acceptor, increasing polarity. |

Variations in the Butanamide Backbone

The butanamide backbone serves as the scaffold that correctly positions the amino group and the cyclobutyl moiety. Modifications to its length, rigidity, and composition can fine-tune the compound's activity.

Altering the length of the carbon chain between the amino group and the amide can impact the distance between these key functional groups, which is often critical for receptor interaction.

Chain Contraction (Propanamide): Shortening the backbone to a propanamide derivative would bring the amino group and the cyclobutyl moiety closer to the amide. This could be beneficial if the target's binding sites for these groups are in closer proximity.

Chain Extension (Pentanamide): Lengthening the chain to a pentanamide (B147674) derivative increases the distance between the key functional groups. This could allow the molecule to span a larger distance within the binding site to engage with additional interaction points.

Introducing double bonds or heteroatoms into the butanamide backbone can impose conformational constraints and introduce new electronic features.

Unsaturation: The introduction of a double bond (e.g., creating a butenamide) would planarize a portion of the backbone, reducing its conformational flexibility. This can be advantageous if the rigid conformation aligns well with the receptor's binding pocket.

Heteroatoms: Replacing a methylene (B1212753) group (-CH2-) in the backbone with a heteroatom such as oxygen (ether) or sulfur (thioether) can alter the bond angles, polarity, and hydrogen bonding capacity of the backbone. This bioisosteric replacement can lead to improved pharmacokinetic properties or novel binding interactions.

| Backbone Modification | Rationale | Potential Outcome |

| Chain Contraction | Altering the distance between pharmacophoric elements. | May improve or decrease activity depending on the optimal spacing for receptor binding. |

| Chain Extension | Spanning a larger binding pocket. | Could access additional binding interactions, potentially increasing affinity. |

| Unsaturation | Introducing rigidity. | May lock the molecule in a more bioactive conformation. |

| Heteroatom Insertion | Modifying polarity and H-bonding potential. | Can improve solubility, metabolic stability, and binding interactions. |

Amino Group Functionalization

The primary amino group is often a key site for interaction with biological targets, typically forming salt bridges or hydrogen bonds. Functionalization of this group can modulate the compound's basicity, lipophilicity, and steric profile.

N-Alkylation: The addition of small alkyl groups (e.g., methyl, ethyl) to the amino group can increase lipophilicity and may provide additional van der Waals interactions. However, it can also introduce steric hindrance and reduce the hydrogen bonding capacity of the nitrogen, which may be detrimental to activity if the primary amine is a crucial hydrogen bond donor.

N-Acylation: Acylation of the amino group to form a secondary amide neutralizes its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen). This is a significant modification that can fundamentally alter the binding mode of the compound. The nature of the acyl group (e.g., acetyl, benzoyl) can be varied to explore different steric and electronic requirements in the binding pocket.

| Functionalization | Structural Change | Potential Impact on Activity |

| N-Methylation | Primary amine → Secondary amine | Increases lipophilicity; may introduce steric hindrance; reduces H-bond donor capacity. |

| N-Ethylation | Primary amine → Secondary amine | Further increases lipophilicity and steric bulk compared to methylation. |

| N-Acetylation | Primary amine → Secondary amide | Neutralizes basicity; introduces H-bond acceptor; significant change in electronic character. |

| N-Benzoylation | Primary amine → Secondary amide | Adds a bulky, aromatic group; can introduce pi-stacking interactions. |

N-Alkylation and Acylation Effects

The strategic modification of the amino group in the 3-Amino-4-cyclobutylbutanamide series through N-alkylation and acylation is a key strategy in optimizing pharmacological activity. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn influence its interaction with biological targets. drugdesign.org

N-Alkylation: The introduction of alkyl groups to the primary amine can modulate the compound's basicity and its ability to form hydrogen bonds. Generally, increasing the size of the alkyl substituent enhances lipophilicity, which may improve membrane permeability. However, this can also introduce steric hindrance, potentially diminishing binding affinity if the amino group is crucial for interaction with a target receptor. Studies on related N-alkyl amino amides have shown that even subtle changes, such as the addition of a methyl group, can alter biological activity. monash.edu For instance, converting a primary amine to a secondary amine (N-methyl) removes one hydrogen bond donor while introducing a lipophilic methyl group.

N-Acylation: Acylation of the amino group to form an amide can have a more dramatic effect on the electronic and steric properties of the molecule. The resulting amide is significantly less basic than the parent amine and acts as a hydrogen bond donor, but not an acceptor at the nitrogen atom. This change can be critical for receptor binding. The nature of the acyl group itself offers a wide range of possibilities for SAR exploration, from simple acetyl groups to more complex aromatic or heterocyclic moieties.

To illustrate the potential effects of these modifications, consider the hypothetical data in the table below, based on general principles observed in similar compound series.

| Modification | Substituent (R) | Relative Potency | Lipophilicity (LogP) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Unsubstituted | -H | 1.0 | 1.2 | 2 | 1 |

| N-Methyl | -CH₃ | 0.8 | 1.5 | 1 | 1 |

| N-Ethyl | -CH₂CH₃ | 0.6 | 1.8 | 1 | 1 |

| N-Acetyl | -C(O)CH₃ | 1.5 | 1.0 | 1 | 2 |

| N-Benzoyl | -C(O)Ph | 2.1 | 2.5 | 1 | 2 |

This table is illustrative and based on general trends in medicinal chemistry.

Impact of Amino Group Position

The position of the amino group along the butanamide chain is a fundamental determinant of the compound's chemical nature and its biological activity. This compound is classified as a γ-amino acid derivative because the amino group is on the third carbon relative to the amide carbonyl group. wikipedia.org This positioning influences the molecule's conformational flexibility and its potential to mimic endogenous signaling molecules.

If the amino group were shifted to the second carbon (α-position), the compound would be an α-amino acid amide. These are the building blocks of proteins and often interact with a wide array of biological systems. A shift to the fourth carbon (δ-position) would further alter the spacing between the key functional groups, likely leading to a different pharmacological profile.

The γ-positioning in this compound is significant as it relates the compound to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. nih.gov The cyclobutyl group at the 4-position introduces a significant conformational constraint, which can enhance binding to specific receptor subtypes by reducing the entropic penalty of binding. The following table outlines the classification based on the amino group's position.

| Compound Name | Position of Amino Group | Classification | Potential Biological Relevance |

| 2-Amino-4-cyclobutylbutanamide | α-position | α-Amino Acid Amide | Potential interaction with amino acid transporters and metabolic enzymes. |

| This compound | γ-position | γ-Amino Acid Amide | Potential GABAergic activity or interaction with other systems recognizing γ-amino acids. |

| 4-Amino-4-cyclobutylbutanamide | δ-position | δ-Amino Acid Amide | Altered spacing may lead to novel receptor interactions. |

This table provides a conceptual framework for the importance of amino group positioning.

Stereochemical Influences on Biochemical Activity and Binding Selectivity

Stereochemistry plays a pivotal role in the biological activity of the this compound series, as biological systems are inherently chiral. The molecule possesses at least two stereocenters: one at the 3-position where the amino group is attached, and another at the 4-position where the cyclobutyl group is attached. The specific spatial arrangement of these substituents can lead to significant differences in pharmacological activity and target selectivity. libretexts.org

The interaction of a chiral molecule with a biological target, such as an enzyme or receptor, is often highly stereospecific. One enantiomer may exhibit high affinity and the desired biological response, while the other may be significantly less active or even interact with a different target, potentially leading to off-target effects. This is because the binding pockets of proteins are themselves chiral, and only one enantiomer may fit optimally.

For this compound, the relative stereochemistry between the amino and cyclobutyl groups (syn or anti) and the absolute stereochemistry at each chiral center (R or S) will dictate the three-dimensional shape of the molecule. This, in turn, will affect its ability to adopt the correct conformation for binding to its biological target. For example, the cyclobutyl group in a specific orientation might fit into a hydrophobic pocket of a receptor, while the amino group in a particular stereoconfiguration forms a critical hydrogen bond.

The following table illustrates the potential impact of stereoisomerism on biological activity, a common observation in medicinal chemistry.

| Stereoisomer | Relative Stereochemistry | Absolute Configuration | Hypothetical Binding Affinity (Ki, nM) | Hypothetical Selectivity |

| Isomer A | syn | (3R, 4S) | 10 | High |

| Isomer B | syn | (3S, 4R) | 500 | Low |

| Isomer C | anti | (3R, 4R) | 150 | Moderate |

| Isomer D | anti | (3S, 4S) | 800 | Low |

This table is a hypothetical representation to demonstrate the importance of stereochemistry.

Future Research Directions and Unexplored Avenues for 3 Amino 4 Cyclobutylbutanamide Research

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 3-Amino-4-cyclobutylbutanamide provides a reliable method for its production, but future efforts could focus on developing more sustainable and efficient approaches. Green chemistry principles could be applied to reduce the environmental impact of the synthesis, for instance, by minimizing the use of hazardous solvents and reagents. Biocatalysis, employing enzymes to carry out specific synthetic steps, offers a promising avenue for a more environmentally friendly and potentially more stereoselective synthesis. Furthermore, the development of a catalytic asymmetric synthesis would be a significant advancement, allowing for the selective production of specific stereoisomers and potentially leading to analogs with enhanced biological activity.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes (e.g., transaminases). |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reactor design and reaction parameters. |

Integration of Advanced Spectroscopic Probes for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and biological interactions of this compound is crucial for its optimization and application. The integration of advanced spectroscopic probes could provide real-time insights into these processes. For example, in-situ infrared (IR) spectroscopy can be used to monitor the formation and consumption of intermediates during a chemical reaction, providing valuable kinetic and mechanistic data. Similarly, advanced Nuclear Magnetic Resonance (NMR) techniques, such as multidimensional NMR, can elucidate the three-dimensional structure and dynamics of the molecule and its complexes with biological targets.

Exploration of New Biochemical Interaction Partners and Cellular Systems

The full therapeutic potential of this compound may extend beyond its currently known biological targets. Future research should aim to identify new biochemical interaction partners through techniques such as affinity chromatography-mass spectrometry and chemical proteomics. Screening the compound against a broader range of cellular systems, including various cancer cell lines and primary cells, could uncover novel biological activities and therapeutic applications. Investigating its effects on different signaling pathways within these cells will be essential to understand its mechanism of action at a cellular level.

Application of Chemoinformatics and Machine Learning in Analog Design

Chemoinformatics and machine learning are powerful tools that can accelerate the discovery and optimization of new drug candidates. By constructing Quantitative Structure-Activity Relationship (QSAR) models, researchers can correlate the structural features of this compound and its analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, guiding the design of new analogs with improved potency and selectivity. Machine learning algorithms can also be employed to analyze large datasets of chemical and biological information to identify novel structural motifs that could be incorporated into the this compound scaffold to enhance its therapeutic properties.

Table 2: Chemoinformatic and Machine Learning Strategies for Analog Design

| Technique | Application | Desired Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. | Rational design of more potent and selective analogs. |

| Virtual Screening | Computationally screen large libraries of virtual compounds. | Identification of novel analogs with desired properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.